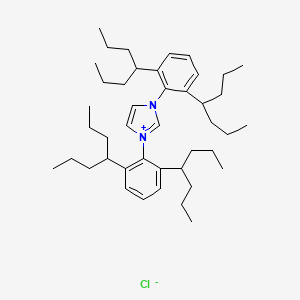
1,3-Bis(2,6-DI(heptan-4-YL)phenyl)-1H-imidazol-3-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2,6-DI(heptan-4-YL)phenyl)-1H-imidazol-3-ium chloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two 2,6-di(heptan-4-yl)phenyl groups attached to an imidazolium core, with a chloride ion as the counterion. The compound’s molecular formula is C43H67ClN2, and it has a molecular weight of 718.36 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,6-DI(heptan-4-YL)phenyl)-1H-imidazol-3-ium chloride typically involves the following steps:
Formation of the Imidazole Core: The imidazole core can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Substitution with 2,6-DI(heptan-4-YL)phenyl Groups: The imidazole core is then reacted with 2,6-di(heptan-4-yl)phenyl halides in the presence of a strong base such as potassium tert-butoxide to form the desired imidazolium salt.
Addition of Chloride Ion: The final step involves the addition of a chloride ion to the imidazolium salt to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,3-Bis(2,6-DI(heptan-4-YL)phenyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolium salts.
科学研究应用
1,3-Bis(2,6-DI(heptan-4-YL)phenyl)-1H-imidazol-3-ium chloride has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 1,3-Bis(2,6-DI(heptan-4-YL)phenyl)-1H-imidazol-3-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its imidazolium core can interact with biological membranes, potentially disrupting their integrity and leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Similar structure but with isopropyl groups instead of heptan-4-yl groups.
1,3-Bis(2,6-diethylphenyl)imidazolium chloride: Similar structure but with ethyl groups instead of heptan-4-yl groups.
Uniqueness
1,3-Bis(2,6-DI(heptan-4-YL)phenyl)-1H-imidazol-3-ium chloride is unique due to its bulky heptan-4-yl groups, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in catalysis and material science .
属性
分子式 |
C43H69ClN2 |
|---|---|
分子量 |
649.5 g/mol |
IUPAC 名称 |
1,3-bis[2,6-di(heptan-4-yl)phenyl]imidazol-1-ium;chloride |
InChI |
InChI=1S/C43H69N2.ClH/c1-9-19-34(20-10-2)38-27-17-28-39(35(21-11-3)22-12-4)42(38)44-31-32-45(33-44)43-40(36(23-13-5)24-14-6)29-18-30-41(43)37(25-15-7)26-16-8;/h17-18,27-37H,9-16,19-26H2,1-8H3;1H/q+1;/p-1 |
InChI 键 |
VOWMMVJZNQMDRM-UHFFFAOYSA-M |
规范 SMILES |
CCCC(CCC)C1=C(C(=CC=C1)C(CCC)CCC)N2C=C[N+](=C2)C3=C(C=CC=C3C(CCC)CCC)C(CCC)CCC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


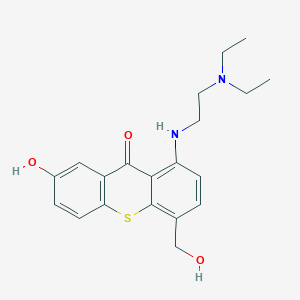
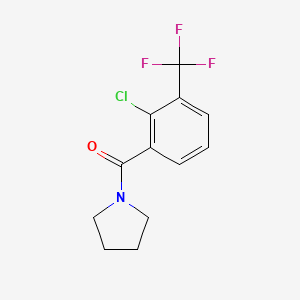
![Methyl 1-[(4-methylbenzenesulfonyl)oxy]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B14013656.png)
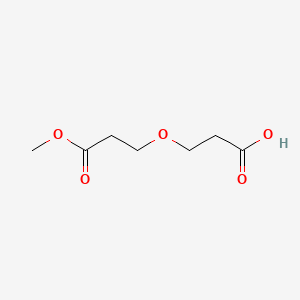

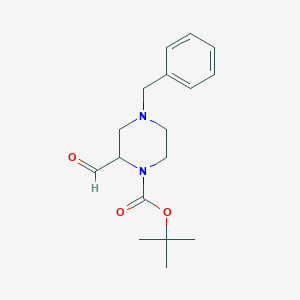
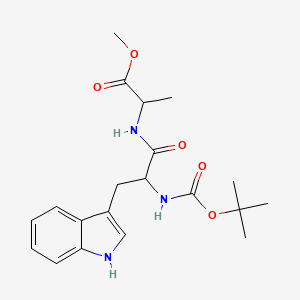
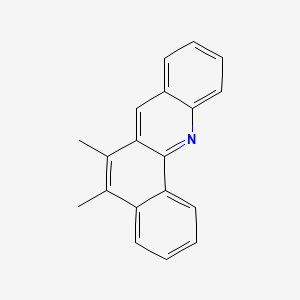
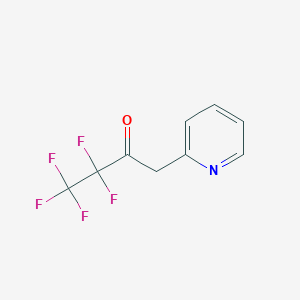
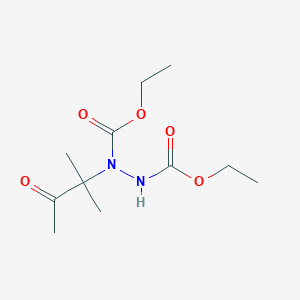
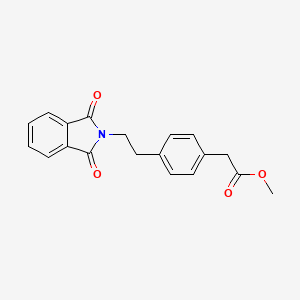

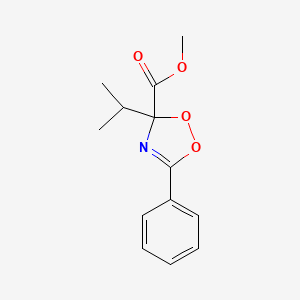
![Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[3.1.0]hex-2-ene-6-carboxylate](/img/structure/B14013726.png)
